tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate
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Overview
Description
tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a tert-butyl ester group and a mercapto group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 4-mercapto-1H-pyrazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like tetrahydrofuran.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyrazole ring can interact with various enzymes and receptors, modulating their activity. These interactions can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-bromo-1H-pyrazol-1-yl)acetate
- tert-Butyl 2-(4-aminopiperidin-1-yl)acetate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
tert-Butyl 2-(4-mercapto-1H-pyrazol-1-yl)acetate is unique due to the presence of both a mercapto group and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. The mercapto group enhances its potential for covalent interactions with biological targets, while the pyrazole ring provides a versatile scaffold for further functionalization.
Properties
Molecular Formula |
C9H14N2O2S |
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Molecular Weight |
214.29 g/mol |
IUPAC Name |
tert-butyl 2-(4-sulfanylpyrazol-1-yl)acetate |
InChI |
InChI=1S/C9H14N2O2S/c1-9(2,3)13-8(12)6-11-5-7(14)4-10-11/h4-5,14H,6H2,1-3H3 |
InChI Key |
QAPUDWMGTYTBEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=C(C=N1)S |
Origin of Product |
United States |
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